REACTION_CXSMILES
|
C(O)(=O)C.[Br:5][C:6]1[CH:11]=[CH:10][C:9]([CH:12]2[CH2:14][O:13]2)=[CH:8][CH:7]=1.O>C1(C)C=CC=CC=1.C1COCC1>[Br:5][C:6]1[CH:11]=[CH:10][C:9]([C@@H:12]2[CH2:14][O:13]2)=[CH:8][CH:7]=1
|
Name
|
diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Co Salen
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Name
|
3,5-di-tert-butyl-salicylidene-1,2-cyclohexane diaminocobalt(II)
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
9.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1OC1
|
Name
|
|
Quantity
|
19.8 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with magnetic stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The bath was removed
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo to a brown solid
|
Type
|
CUSTOM
|
Details
|
was put under high vacuum overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISSOLUTION
|
Details
|
The brown residue was dissolved in 100 mL of THF
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
was added slowly into the mixture
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was maintained at room temperature for 16 h with magnetic stirring
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
the 1 L 5% EtOAc/Hexane was added to the residue
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was maintained at room temperature for 1 h with vigorous magnetic stirring
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The insoluble solid material was filtered away (100% diol by HPLC)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 1 L hexane
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was maintained at room temperature for 1 h with vigorous magnetic stirring
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The insoluble solid was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a brown oil (250 g
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)(=O)C.[Br:5][C:6]1[CH:11]=[CH:10][C:9]([CH:12]2[CH2:14][O:13]2)=[CH:8][CH:7]=1.O>C1(C)C=CC=CC=1.C1COCC1>[Br:5][C:6]1[CH:11]=[CH:10][C:9]([C@@H:12]2[CH2:14][O:13]2)=[CH:8][CH:7]=1
|
Name
|
diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Co Salen
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Name
|
3,5-di-tert-butyl-salicylidene-1,2-cyclohexane diaminocobalt(II)
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
9.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1OC1
|
Name
|
|
Quantity
|
19.8 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with magnetic stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The bath was removed
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo to a brown solid
|
Type
|
CUSTOM
|
Details
|
was put under high vacuum overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISSOLUTION
|
Details
|
The brown residue was dissolved in 100 mL of THF
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
was added slowly into the mixture
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was maintained at room temperature for 16 h with magnetic stirring
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
the 1 L 5% EtOAc/Hexane was added to the residue
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was maintained at room temperature for 1 h with vigorous magnetic stirring
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The insoluble solid material was filtered away (100% diol by HPLC)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 1 L hexane
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was maintained at room temperature for 1 h with vigorous magnetic stirring
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The insoluble solid was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a brown oil (250 g
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)(=O)C.[Br:5][C:6]1[CH:11]=[CH:10][C:9]([CH:12]2[CH2:14][O:13]2)=[CH:8][CH:7]=1.O>C1(C)C=CC=CC=1.C1COCC1>[Br:5][C:6]1[CH:11]=[CH:10][C:9]([C@@H:12]2[CH2:14][O:13]2)=[CH:8][CH:7]=1
|
Name
|
diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Co Salen
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Name
|
3,5-di-tert-butyl-salicylidene-1,2-cyclohexane diaminocobalt(II)
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
9.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1OC1
|
Name
|
|
Quantity
|
19.8 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with magnetic stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The bath was removed
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo to a brown solid
|
Type
|
CUSTOM
|
Details
|
was put under high vacuum overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISSOLUTION
|
Details
|
The brown residue was dissolved in 100 mL of THF
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
was added slowly into the mixture
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was maintained at room temperature for 16 h with magnetic stirring
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
the 1 L 5% EtOAc/Hexane was added to the residue
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was maintained at room temperature for 1 h with vigorous magnetic stirring
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The insoluble solid material was filtered away (100% diol by HPLC)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 1 L hexane
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was maintained at room temperature for 1 h with vigorous magnetic stirring
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The insoluble solid was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a brown oil (250 g
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |